

# Application Notes and Protocols: Isotherm Models for Disperse Red 167 Adsorption

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## Compound of Interest

Compound Name: Disperse Red 167

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isotherm models used to characterize the adsorption of **Disperse Red 167** (DR 167), a common azo dye, onto various adsorbent materials. This document includes a summary of quantitative data from recent studies, detailed experimental protocols for conducting adsorption experiments, and conceptual diagrams to illustrate the experimental workflow and the principles of different isotherm models.

## Data Presentation: Isotherm Model Parameters for Disperse Red 167 Adsorption

The following table summarizes the key parameters from various isotherm models for the adsorption of **Disperse Red 167** on different adsorbents as reported in the literature. This allows for a clear comparison of the adsorption capacities and behaviors of the materials.

Adsorbent	Isotherm Model	Temperature (K)	qm (mg/g)	KL (L/mg)	KF ((mg/g) (L/mg) 1/n)	n	R <sup>2</sup>	Reference
Mg-Fe bimetallic oxide@biochar	Langmuir	298	52.855	-	-	-	> 0.99	[1]
Biochar (from peanut shell)	Langmuir	298	34.734	-	-	-	> 0.99	[1]
Commercial Activated Carbon	BET	Room Temp.	-	-	-	-	-	[2]
Activated Carbon from Walnut Shell	Not Specified	-	-	-	-	-	-	[3]

Note: '-' indicates that the data was not provided in the cited source.

## Experimental Protocols

This section details the methodologies for conducting batch adsorption experiments to study the removal of **Disperse Red 167** from aqueous solutions.

## Materials and Reagents

- Adsorbent: As per experimental design (e.g., activated carbon, biochar, etc.).

- Adsorbate: **Disperse Red 167** dye.
- Stock Solution Preparation: A stock solution of DR 167 (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
- pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for pH adjustments.
- Equipment:
  - Beakers and conical flasks
  - Mechanical shaker or magnetic stirrer
  - pH meter
  - UV-Vis spectrophotometer
  - Centrifuge or filtration apparatus
  - Oven for drying

## Batch Adsorption Experiments

The following protocol outlines a typical batch adsorption study:

- Preparation of Adsorbent: The adsorbent material may require pre-treatment such as washing with deionized water to remove impurities, followed by drying in an oven at a specific temperature (e.g., 60-80°C) to a constant weight.<sup>[1]</sup> Some adsorbents might be prepared through specific synthesis methods like chemical activation or microwave-assisted hydrothermal methods.<sup>[1][3]</sup>
- Adsorption Procedure:
  - A series of conical flasks are prepared, each containing a fixed volume of DR 167 solution of a known initial concentration (e.g., 50 mg/L).<sup>[2]</sup>

- A predetermined amount of the adsorbent (e.g., 1.0 g, 2.0 g, 3.0 g) is added to each flask.  
[2]
- The pH of the solutions is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.
- The flasks are then agitated in a mechanical shaker at a constant speed (e.g., 200 rpm) and temperature for a specified contact time to reach equilibrium.[2]
- Sample Analysis:
  - After agitation, the solid and liquid phases are separated by centrifugation or filtration.
  - The concentration of the remaining DR 167 in the supernatant or filtrate is determined using a UV-Vis spectrophotometer at the maximum wavelength ( $\lambda_{\text{max}}$ ) of the dye.
  - A calibration curve of absorbance versus known concentrations of DR 167 is used to determine the final concentration ( $C_e$ ).
- Data Analysis:
  - The amount of DR 167 adsorbed per unit mass of the adsorbent at equilibrium ( $q_e$ , in mg/g) is calculated using the following equation:  $q_e = (C_0 - C_e) * V / m$  where:
    - $C_0$  is the initial concentration of DR 167 (mg/L).
    - $C_e$  is the equilibrium concentration of DR 167 (mg/L).
    - $V$  is the volume of the solution (L).
    - $m$  is the mass of the adsorbent (g).
  - The experimental data ( $q_e$  vs.  $C_e$ ) is then fitted to various isotherm models to determine the adsorption characteristics.

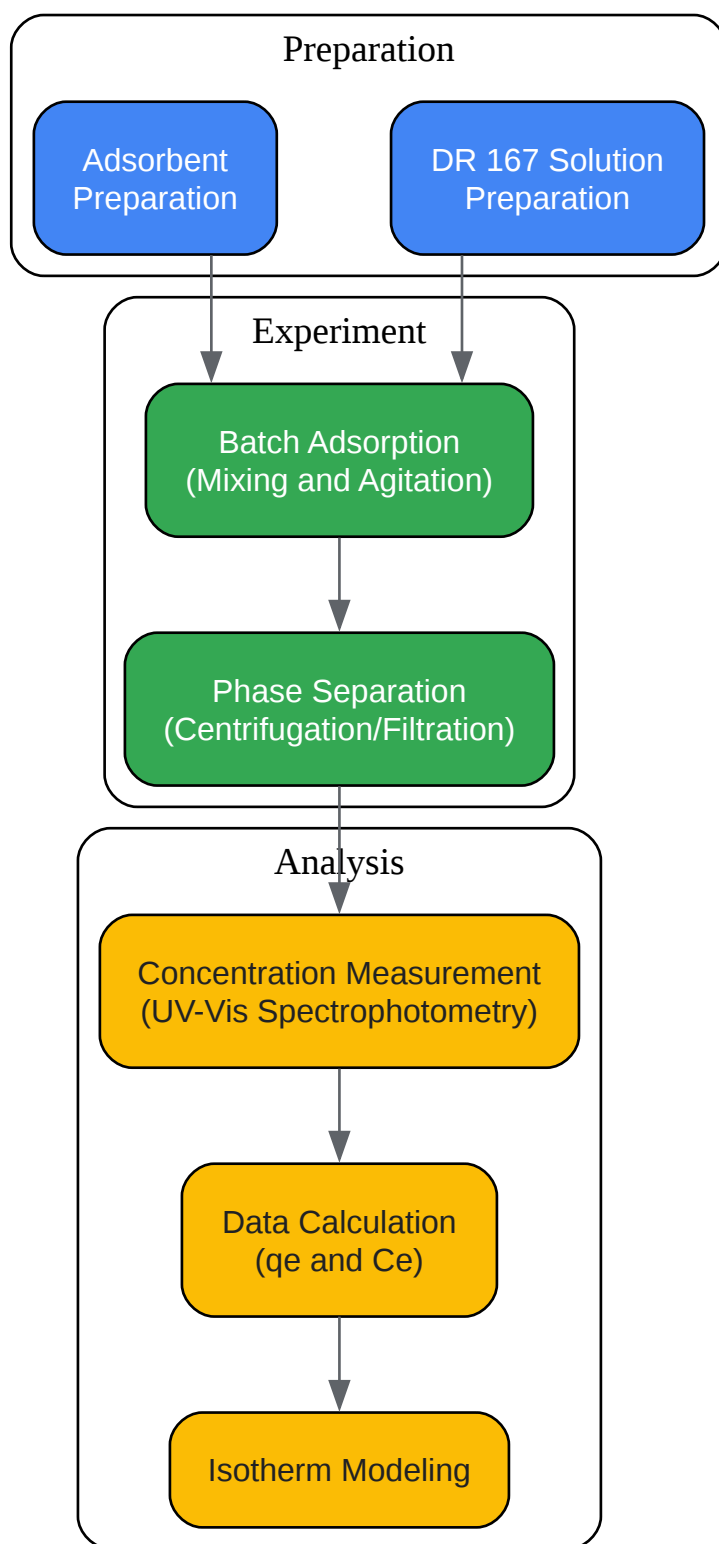
## Isotherm Models

Adsorption isotherms describe how adsorbates interact with adsorbent materials. The following models are commonly used to analyze the equilibrium data of DR 167 adsorption.

- **Langmuir Isotherm:** This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The linearized form is:  $C_e/q_e = (1 / (q_m * K_L)) + (C_e / q_m)$  where  $q_m$  is the maximum monolayer adsorption capacity (mg/g) and  $K_L$  is the Langmuir constant related to the energy of adsorption (L/mg).[\[4\]](#)
- **Freundlich Isotherm:** This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.[\[5\]](#) The linearized form is:  $\log(q_e) = \log(K_F) + (1/n) * \log(C_e)$  where  $K_F$  is the Freundlich constant related to the adsorption capacity  $((\text{mg/g})(\text{L/mg})^{(1/n)})$  and  $1/n$  is the adsorption intensity.
- **Temkin Isotherm:** This model considers the effect of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.[\[6\]](#) The linearized form is:  $q_e = B * \ln(A) + B * \ln(C_e)$  where  $B = RT/b$ ,  $b$  is the Temkin constant related to the heat of adsorption,  $A$  is the Temkin isotherm equilibrium binding constant (L/g),  $R$  is the universal gas constant (8.314 J/mol·K), and  $T$  is the absolute temperature (K).[\[7\]](#)
- **Dubinin-Radushkevich (D-R) Isotherm:** This model is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface.[\[8\]](#) [\[9\]](#) It helps to determine the nature of the adsorption process (physical or chemical). The linearized form is:  $\ln(q_e) = \ln(q_m) - (\beta * \epsilon^2)$  where  $q_m$  is the theoretical saturation capacity (mg/g),  $\beta$  is a constant related to the mean free energy of adsorption per mole of the adsorbate ( $\text{mol}^2/\text{J}^2$ ), and  $\epsilon$  is the Polanyi potential, which can be calculated as  $\epsilon = RT * \ln(1 + 1/C_e)$ . The mean free energy of adsorption,  $E$  (kJ/mol), can be calculated as  $E = 1 / \sqrt{2\beta}$ . If  $E < 8$  kJ/mol, the adsorption is physical; if  $8 < E < 16$  kJ/mol, it is ion exchange; and if  $E > 16$  kJ/mol, it is chemical.[\[10\]](#)

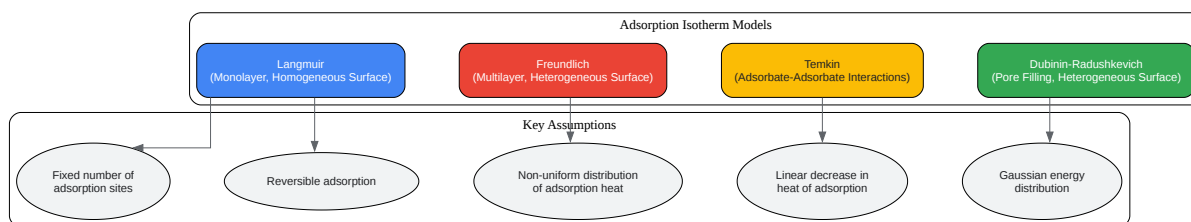
## Visualizations

The following diagrams illustrate the experimental workflow and the conceptual basis of the different isotherm models.



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Caption: Experimental workflow for a batch adsorption study of **Disperse Red 167**.



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Caption: Conceptual overview of common adsorption isotherm models and their key assumptions.

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